![molecular formula C14H28INOS B14410144 1,3-Dimethyl-1-[2-(pentanoylsulfanyl)ethyl]piperidin-1-ium iodide CAS No. 85109-37-1](/img/structure/B14410144.png)
1,3-Dimethyl-1-[2-(pentanoylsulfanyl)ethyl]piperidin-1-ium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dimethyl-1-[2-(pentanoylsulfanyl)ethyl]piperidin-1-ium iodide is a synthetic organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry . This compound is characterized by the presence of a piperidine ring substituted with a pentanoylsulfanyl group and an iodide ion.
Preparation Methods
The synthesis of 1,3-Dimethyl-1-[2-(pentanoylsulfanyl)ethyl]piperidin-1-ium iodide typically involves the following steps:
Formation of the piperidine ring: The piperidine ring can be synthesized through various methods, including cyclization reactions involving appropriate precursors.
Introduction of the pentanoylsulfanyl group: This step involves the reaction of the piperidine derivative with a pentanoyl chloride or similar reagent under suitable conditions.
Quaternization: The final step involves the quaternization of the piperidine nitrogen with methyl iodide to form the iodide salt.
Chemical Reactions Analysis
1,3-Dimethyl-1-[2-(pentanoylsulfanyl)ethyl]piperidin-1-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the pentanoylsulfanyl group to a thiol or other reduced forms.
Substitution: The iodide ion can be substituted with other nucleophiles, leading to the formation of different derivatives.
Scientific Research Applications
1,3-Dimethyl-1-[2-(pentanoylsulfanyl)ethyl]piperidin-1-ium iodide has several scientific research applications, including:
Medicinal Chemistry: Piperidine derivatives are widely studied for their potential as therapeutic agents in various diseases.
Biological Studies: The compound can be used as a tool in biological studies to investigate the role of piperidine derivatives in cellular processes.
Industrial Applications: Piperidine derivatives are used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-1-[2-(pentanoylsulfanyl)ethyl]piperidin-1-ium iodide involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
1,3-Dimethyl-1-[2-(pentanoylsulfanyl)ethyl]piperidin-1-ium iodide can be compared with other piperidine derivatives, such as:
1-Methylpiperidine: A simpler piperidine derivative with a single methyl group.
1,3-Dimethylpiperidine: A piperidine derivative with two methyl groups but lacking the pentanoylsulfanyl group.
1-(2-Hydroxyethyl)piperidine: A piperidine derivative with a hydroxyethyl group instead of the pentanoylsulfanyl group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
CAS No. |
85109-37-1 |
|---|---|
Molecular Formula |
C14H28INOS |
Molecular Weight |
385.35 g/mol |
IUPAC Name |
S-[2-(1,3-dimethylpiperidin-1-ium-1-yl)ethyl] pentanethioate;iodide |
InChI |
InChI=1S/C14H28NOS.HI/c1-4-5-8-14(16)17-11-10-15(3)9-6-7-13(2)12-15;/h13H,4-12H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
KQIOZDVIWQLXOI-UHFFFAOYSA-M |
Canonical SMILES |
CCCCC(=O)SCC[N+]1(CCCC(C1)C)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


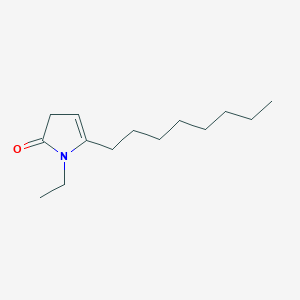
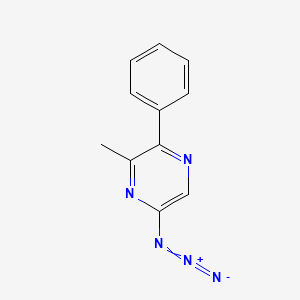
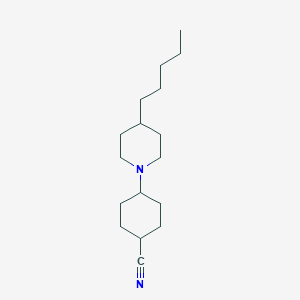
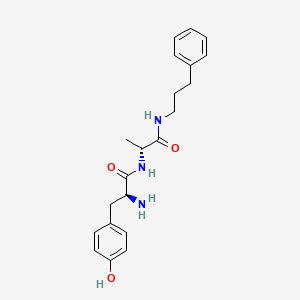
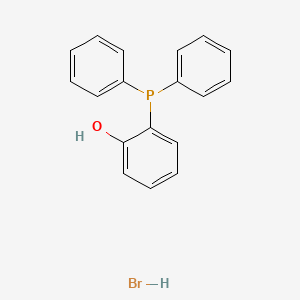
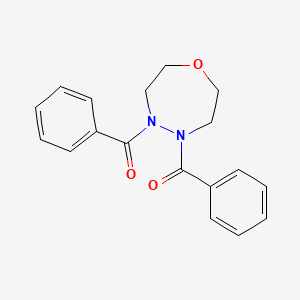
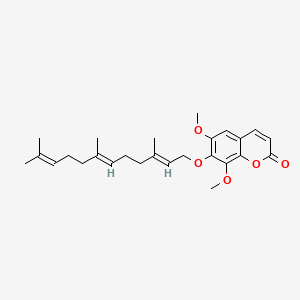
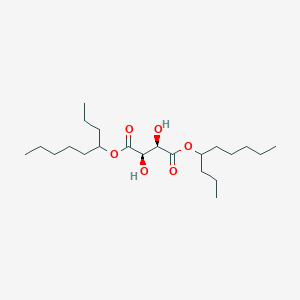

![(7R,8R)-2-benzoyl-8-bromo-1,2-diazabicyclo[5.2.0]nona-3,5-dien-9-one](/img/structure/B14410116.png)
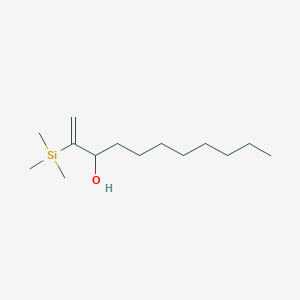

![3-Nitro-9-[(oxiran-2-YL)methyl]-9H-carbazole](/img/structure/B14410139.png)
![Propanedinitrile, [bis(propylthio)methylene]-](/img/structure/B14410153.png)
